molecular formula C19H22N2O3S B12161672 N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12161672
M. Wt: 358.5 g/mol
InChI Key: UMOKXPRQBOFSAE-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound featuring a tetrahydrobenzothiophene core substituted with a carboxamide group at position 3 and a 4-methylphenoxyacetamido moiety at position 2. Its molecular formula is C19H22N2O3S, with a molecular weight of 358.46 g/mol. The compound’s structure combines lipophilic (tetrahydrobenzothiophene, methylphenoxy) and polar (carboxamide, acetamido) elements, making it a candidate for pharmacological studies targeting membrane-bound enzymes or receptors .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C19H22N2O3S/c1-12-7-9-13(10-8-12)24-11-16(22)21-19-17(18(23)20-2)14-5-3-4-6-15(14)25-19/h7-10H,3-6,11H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

UMOKXPRQBOFSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method involves the reaction of N-methyl-2-(4-methylphenoxy)acetamide with a suitable thiophene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit significant anticancer properties. For instance, research on benzamide derivatives has shown their potential as RET kinase inhibitors, which are crucial in cancer therapy . The compound's structural features may contribute to its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Neuroprotective Effects

The benzothiophene structure is associated with neuroprotective effects. Research indicates that compounds with similar scaffolds can protect neuronal cells from oxidative stress and apoptosis . This suggests that this compound could be further explored for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

Some studies have highlighted the antimicrobial potential of benzothiophene derivatives. The presence of the 4-methylphenoxy group may enhance the compound's ability to penetrate microbial membranes, making it a candidate for further investigation in the development of new antimicrobial agents .

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Formation of BenzothiopheneCyclizationThiophenes, Aromatic Halides
Acetamido Group IntroductionAcylationAcetic Anhydride, Amine
MethylationMethylationMethyl Iodide or Dimethyl Sulfate

Study 1: Antitumor Efficacy

A clinical study investigated the efficacy of a related benzothiophene derivative in patients with metastatic malignant melanoma. Results indicated that patients receiving treatment showed prolonged survival rates and reduced tumor sizes after administration of the compound .

Study 2: Neuroprotection in Animal Models

Another study focused on assessing the neuroprotective effects of similar compounds in animal models of neurodegenerative diseases. The findings suggested significant reductions in neuronal loss and improved cognitive function post-treatment with these compounds .

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired biological effect.

Comparison with Similar Compounds

The compound belongs to a broader class of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives. Key structural variations among analogs include:

  • Substituents on the phenoxy group
  • N-alkylation of the carboxamide
  • Modifications to the acetamido linker

Below is a detailed analysis of structurally related compounds and their implications:

Substituent Position and Electronic Effects on the Phenoxy Group
Compound Name Substituent Molecular Formula Key Differences Potential Impact Reference
N-methyl-2-[2-(2-methylphenoxy)acetamido]-... 2-methylphenoxy C19H22N2O3S Ortho-substitution vs. para-methyl Steric hindrance may reduce binding affinity; altered electronic effects
N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-... 2-fluorophenoxy C19H21FN2O3S Fluorine (electron-withdrawing) vs. methyl Enhanced metabolic stability; possible increased polarity
2-[2-(4-chlorophenoxy)acetamido]-... 4-chlorophenoxy C22H25ClN2O4S Chlorine (electron-withdrawing) vs. methyl Improved receptor interaction via halogen bonding

Key Findings :

  • Para-substitution (e.g., 4-methylphenoxy) optimizes steric and electronic profiles for target engagement compared to ortho-substituted analogs .
  • Halogenated derivatives (e.g., 2-fluoro, 4-chloro) exhibit enhanced polarity and metabolic resistance, critical for drug-like properties .
N-Alkylation of the Carboxamide Group
Compound Name N-Substituent Molecular Formula Key Differences Potential Impact Reference
N-methyl-... Methyl C19H22N2O3S Baseline compound Balanced lipophilicity and solubility
N-ethyl-... Ethyl C19H21FN2O3S Longer alkyl chain Increased lipophilicity; potential for prolonged half-life
N-(oxolan-2-yl)methyl-... Oxolane-methyl C22H25ClN2O4S Bulky, oxygen-containing group Improved solubility but reduced membrane permeability

Key Findings :

  • N-Methyl provides optimal balance between solubility and membrane permeability.
  • Bulkier groups (e.g., oxolane-methyl) may hinder diffusion across biological barriers despite enhancing solubility .
Modifications to the Acetamido Linker
Compound Name Linker Modification Molecular Formula Key Differences Potential Impact Reference
2-{[(2,6-dimethylphenoxy)acetyl]amino}-... 2,6-dimethylphenoxy C23H26N2O3S2 Di-ortho-substitution Severe steric hindrance; likely reduced bioactivity
2-(4-tert-butylbenzamido)-... Benzamido (tert-butyl) C23H28N2O2S Benzamido vs. phenoxyacetamido Increased lipophilicity; potential for CNS penetration
2-(chloroacetyl)amino-... Chloroacetyl C18H20ClN2O3S Chlorine in linker Reactivity may lead to off-target effects

Key Findings :

  • The phenoxyacetamido linker in the target compound offers a favorable balance of flexibility and electronic properties.
  • Bulky or reactive linkers (e.g., chloroacetyl) may compromise specificity .

Biological Activity

N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Osteoclast Differentiation : Similar compounds have shown the ability to inhibit osteoclast differentiation and function. For instance, NAPMA (a related compound) was found to significantly reduce the formation of multinucleated TRAP-positive osteoclasts in vitro and demonstrated protective effects against ovariectomy-induced bone loss in vivo .
  • Antitumor Activity : Benzothiophene derivatives have been investigated for their antitumor properties. Studies suggest they may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Analgesic Effects : Some derivatives of benzothiophene have been reported to possess analgesic properties exceeding those of standard analgesics like metamizole, indicating potential use in pain management .

1. Osteoclast Inhibition Study

A study evaluated the effects of a benzothiophene derivative on osteoclastogenesis. The findings highlighted that treatment with the compound resulted in:

  • Significant Reduction : A dose-dependent decrease in TRAP-positive multinucleated cells.
  • Downregulation of Markers : Reduced expression of osteoclast-specific markers such as c-Fos and NFATc1 at both transcript and protein levels.
  • In Vivo Efficacy : Demonstrated protective effects against bone loss in ovariectomized mice using micro-CT imaging .

2. Antitumor Activity Evaluation

A different study focused on the antitumor efficacy of benzothiophene derivatives:

  • Cell Lines Tested : The compound exhibited selective cytotoxicity against various human tumor cell lines including KB and HepG2.
  • Mechanism : It was suggested that the compound interferes with topoisomerase II activity, leading to DNA damage and subsequent apoptosis in cancer cells .

Summary of Biological Activities

Biological ActivityMechanismReference
Osteoclast InhibitionInhibits differentiation and function
Antitumor ActivityInduces apoptosis via topoisomerase inhibition
Analgesic EffectsExceeds effects of standard analgesics

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